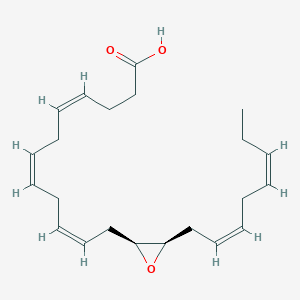

(+/-)13(14)-EpDPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+/-)13(14)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the omega-3 fatty acid docosapentaenoic acid. It is an epoxide metabolite that plays a significant role in various biological processes, including inflammation and cellular signaling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)13(14)-Epoxydocosapentaenoic acid typically involves the epoxidation of docosapentaenoic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent the formation of by-products.

Industrial Production Methods

Industrial production of (+/-)13(14)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of microbial enzymes that can selectively epoxidize docosapentaenoic acid. These methods are advantageous due to their specificity and environmentally friendly nature.

化学反应分析

Types of Reactions

(+/-)13(14)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed

Diols: Formed through the hydrolysis of the epoxide ring.

Hydroxyl derivatives: Resulting from reduction reactions.

Substituted epoxides: Formed through nucleophilic substitution.

科学研究应用

(+/-)13(14)-Epoxydocosapentaenoic acid has several scientific research applications:

Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.

Biology: Investigated for its role in cellular signaling pathways and its effects on inflammation.

Medicine: Potential therapeutic applications in treating inflammatory diseases and metabolic disorders.

Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of (+/-)13(14)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to and activates various receptors, including peroxisome proliferator-activated receptors and G-protein coupled receptors.

Pathways Involved: It modulates signaling pathways related to inflammation, such as the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway.

相似化合物的比较

(+/-)13(14)-Epoxydocosapentaenoic acid can be compared with other epoxide derivatives of omega-3 fatty acids, such as:

Epoxyeicosatrienoic acids: Derived from eicosapentaenoic acid, these compounds also have anti-inflammatory properties but differ in their specific receptor interactions and biological effects.

Epoxydocosapentaenoic acids: Other regioisomers of epoxydocosapentaenoic acid may have different biological activities and stability profiles.

The uniqueness of (+/-)13(14)-Epoxydocosapentaenoic acid lies in its specific epoxide structure and its distinct biological activities, making it a valuable compound for research and potential therapeutic applications.

生物活性

(+/-)13(14)-EpDPA, also known as 13,14-EpDPA, is a significant metabolite derived from Docosahexaenoic Acid (DHA) through the action of cytochrome P-450 epoxygenases. This compound has garnered attention for its biological activities, particularly in pain modulation and anti-cancer effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C22H32O3 |

| Molecular Weight | 344.488 g/mol |

| CAS Number | 895127-64-7 |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 462.8 ± 33.0 °C at 760 mmHg |

| Flash Point | 150.8 ± 18.9 °C |

This compound is primarily produced via the metabolism of DHA by cytochrome P-450 enzymes, which epoxidize the fatty acid to form this compound. It has been shown to act as a substrate for soluble epoxide hydrolase (sEH), with a Michaelis constant (Km) of approximately 3.2 µM, indicating its affinity for this enzyme .

Antihyperalgesic Effects

Research has demonstrated that this compound exhibits significant antihyperalgesic activity in both inflammatory and neuropathic pain models. In a study involving animal models, administration of this compound resulted in reduced pain sensitivity, suggesting its potential use in pain management therapies .

Vasorelaxation and Angiogenesis Inhibition

Another notable effect of this compound is its vasorelaxative activity , which contributes to its antihyperalgesic properties. The compound has been shown to induce vasodilation, likely through the activation of various signaling pathways involving vascular smooth muscle relaxation . Furthermore, it demonstrates potent inhibition of angiogenesis and tumor growth in vitro, indicating its potential as an anti-cancer agent .

Case Studies

- Inflammatory Pain Model : A study evaluated the effects of this compound in a rat model of inflammatory pain induced by carrageenan injection. The results indicated a significant reduction in mechanical allodynia and thermal hyperalgesia following treatment with this compound compared to control groups .

- Neuropathic Pain Model : In another investigation using a chronic constriction injury model, rats treated with this compound exhibited decreased pain behaviors and improved recovery compared to untreated controls, supporting its role in neuropathic pain management .

属性

IUPAC Name |

(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFKVKFLEPMEGT-VABGYXHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。